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molecular formula C11H18O B1196586 2-Hexyl-2-cyclopenten-1-one CAS No. 95-41-0

2-Hexyl-2-cyclopenten-1-one

Cat. No. B1196586
M. Wt: 166.26 g/mol
InChI Key: VGECIEOJXLMWGO-UHFFFAOYSA-N
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Patent
US04970345

Procedure details

The above prepared mixture (25 parts) was admixed with p-toluenesulfonic acid (1.25 parts) and toluene (75 parts) and refluxed for 2 hours, during which by-produced water was eliminated by azeotropic distillation. The reaction mixture was treated as in Example 1 to give 2-n-hexyl-2-cyclopentenone in a yield of 97 %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1.[C:12]1(C)C=C[CH:15]=[CH:14][CH:13]=1.[OH2:19]>>[CH2:1]([C:6]1[C:5](=[O:19])[CH2:4][CH2:3][CH:2]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above prepared mixture (25 parts)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours, during which
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
was eliminated by azeotropic distillation
ADDITION
Type
ADDITION
Details
The reaction mixture was treated as in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C=1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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